Paris saponin V palmitate Paris saponin V palmitate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16512776
InChI: InChI=1S/C55H92O13/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-43(56)62-32-42-46(58)48(60)50(67-51-49(61)47(59)45(57)35(4)64-51)52(66-42)65-37-24-26-53(5)36(29-37)21-22-38-39(53)25-27-54(6)40(38)30-41-44(54)34(3)55(68-41)28-23-33(2)31-63-55/h21,33-35,37-42,44-52,57-61H,7-20,22-32H2,1-6H3
SMILES:
Molecular Formula: C55H92O13
Molecular Weight: 961.3 g/mol

Paris saponin V palmitate

CAS No.:

Cat. No.: VC16512776

Molecular Formula: C55H92O13

Molecular Weight: 961.3 g/mol

* For research use only. Not for human or veterinary use.

Paris saponin V palmitate -

Specification

Molecular Formula C55H92O13
Molecular Weight 961.3 g/mol
IUPAC Name [3,4-dihydroxy-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]methyl hexadecanoate
Standard InChI InChI=1S/C55H92O13/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-43(56)62-32-42-46(58)48(60)50(67-51-49(61)47(59)45(57)35(4)64-51)52(66-42)65-37-24-26-53(5)36(29-37)21-22-38-39(53)25-27-54(6)40(38)30-41-44(54)34(3)55(68-41)28-23-33(2)31-63-55/h21,33-35,37-42,44-52,57-61H,7-20,22-32H2,1-6H3
Standard InChI Key HBFKYOLVZFOGAH-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CC6C5C(C7(O6)CCC(CO7)C)C)C)C)OC8C(C(C(C(O8)C)O)O)O)O)O

Introduction

Chemical Identity and Structural Characteristics

Paris saponin V palmitate belongs to the triterpenoid saponin class, with a molecular formula of C55H92O13\text{C}_{55}\text{H}_{92}\text{O}_{13} and a molecular weight of 960.65 g/mol . Its structure comprises a steroidal aglycone core linked to oligosaccharide chains and a palmitoyl group, which distinguishes it from non-acylated saponins. Key physicochemical properties include:

PropertyValue
Purity90–99% (HPLC/GC verified)
Storage Conditions< -15°C in brown glass vials
SolubilityLipophilic (predicted)
StabilitySensitive to hydrolysis

The palmitate moiety at the C-3 or C-6 position of the sugar chain is critical for membrane interaction, as evidenced by analogous saponins .

Biosynthetic Pathways and Extraction Methods

While direct studies on Paris saponin V palmitate biosynthesis are lacking, its parent compound, Paris saponin V, originates from Paris polyphylla rhizomes. Biosynthesis likely involves:

  • Steroid backbone formation via the mevalonate pathway.

  • Glycosylation by UDP-dependent glycosyltransferases.

  • Acylation mediated by BAHD acyltransferases, attaching palmitic acid .

Extraction typically employs ethanol-water mixtures, followed by chromatographic purification using reverse-phase HPLC . Industrial-scale production remains challenging due to low natural abundance and structural complexity .

Analytical Characterization Techniques

Advanced spectroscopic and chromatographic methods enable precise identification:

  • UHPLC-QTOF-MS: Resolves saponins with mass accuracy < 5 ppm, distinguishing palmitate derivatives through characteristic fragments at m/z 239.2 (palmitoyl ion) .

  • FT-IR Spectroscopy: Detects ester carbonyl stretching vibrations at 1,740 cm1^{-1}, confirming acylation .

  • NMR: 13C^{13}\text{C} NMR signals at δ 173.5 (ester carbonyl) and δ 34.2 (palmitoyl methylene) verify acylation sites .

Midlevel data fusion of UHPLC and FT-IR datasets achieves 92% classification accuracy for Paris species, crucial for authenticating raw materials .

Challenges and Future Directions

Key research gaps include:

  • Target identification: Proteomic studies needed to map binding partners.

  • Structure-activity relationships: Impact of acyl chain length on bioactivity.

  • Delivery systems: Nanocarriers to improve water solubility.

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